2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a dichloromethyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring. The unique structure imparts various biological activities and makes it valuable in scientific research.
The compound is classified as a heterocyclic organic compound and is recognized for its potential applications in medicinal chemistry and material science. It can be sourced from chemical suppliers like PubChem and BenchChem, which provide detailed information about its properties and synthesis methods .
The synthesis of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves several steps:
In an industrial context, optimizing reaction conditions such as temperature and pressure can enhance yields. Continuous flow reactors are often employed for better control over these parameters .
The molecular formula of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is , with a molecular weight of approximately 220.56 g/mol.
InChI=1S/C8H7Cl3N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1HCWHOCMFLFPPMHJ-UHFFFAOYSA-NC1=CC2=NC(=CN2C=C1Cl)CCl.ClThese structural representations confirm the presence of chlorine substituents and highlight the fused bicyclic nature of the compound .
The reactivity profile of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride primarily involves:
These reactions are crucial for developing derivatives with enhanced biological activities .
Relevant data on these properties can be sourced from chemical databases such as PubChem .
The applications of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride span several scientific fields:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its significance in advancing scientific knowledge and applications.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: